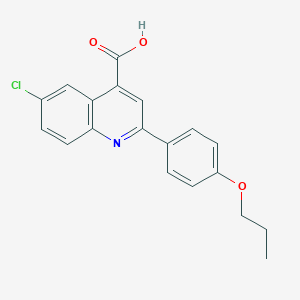
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 494861-04-0. Its molecular weight is 341.79 . The IUPAC name for this compound is 6-chloro-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H16ClNO3/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(22)23)15-10-13(20)5-8-17(15)21-18/h3-8,10-11H,2,9H2,1H3,(H,22,23) .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated the potential of quinoline-4-carboxylic acid derivatives in anticancer treatments. For instance, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have shown significant cytotoxic activity against various carcinoma cell lines. These compounds have been synthesized using microwave irradiation, providing an efficient method with short reaction times and high yields. The study suggests these derivatives as promising leads for the design of novel anticancer agents targeting hTopoIIα inhibitors (Bhatt, Agrawal, & Patel, 2015).
Synthetic Methodologies
In the realm of organic synthesis, novel methodologies for producing quinoline derivatives have been explored. A general three-step one-pot synthesis approach has been developed to create (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives from readily available precursors. This method is noted for its simplicity, broad tolerance of substituents, and good yields, marking a significant advancement in the synthesis of complex quinoline compounds for medicinal chemistry applications (Li, Wang, & Zou, 2017).
Antibacterial Activity
Quinolone derivatives, including those structurally related to 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, have been synthesized with a focus on their antibacterial properties. Novel compounds have been developed and screened against various Gram-positive and Gram-negative bacterial strains, demonstrating significant antibacterial activity. These findings underscore the potential of quinoline derivatives in developing new antibacterial agents (Kumar et al., 2014).
Photophysical Properties
Quinoline derivatives are also being explored for their photophysical properties, particularly as fluorophores in biochemistry and medicine. Research into the synthesis and photophysical behaviors of azole-quinoline-based fluorophores has revealed dual emissions and large Stokes shifts, making these compounds attractive for studying various biological systems. The study of these fluorophores shows how quinoline derivatives can be tailored for specific applications in sensing and imaging (Padalkar & Sekar, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(22)23)15-10-13(20)5-8-17(15)21-18/h3-8,10-11H,2,9H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMYSOIUNVSKQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444094.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444100.png)
![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444101.png)
![10-{[4-(3-Fluorobenzoyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B444102.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444103.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B444104.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B444105.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444109.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444111.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B444112.png)
![dimethyl 5-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)isophthalate](/img/structure/B444113.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444114.png)
![N-[4-(acetylamino)phenyl]-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B444116.png)